4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
[1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]piperidin-4-yl]-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O/c1-15-5-10-25(11-6-15)20(28)18-7-12-26(13-8-18)21-22-9-4-19(23-21)27-17(3)14-16(2)24-27/h4,9,14-15,18H,5-8,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBHJHWGULJPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCN(CC2)C3=NC=CC(=N3)N4C(=CC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule’s structure necessitates a disconnection into three primary components: (1) the pyrimidine core, (2) the 3,5-dimethylpyrazole substituent at position 4, and (3) the 4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl group at position 2. Retrosynthetic analysis suggests a sequential assembly starting with the pyrimidine ring, followed by regioselective substitutions at positions 4 and 2. Key considerations include:
- Regioselectivity : Pyrimidine derivatives typically undergo nucleophilic aromatic substitution (SNAr) at positions 2, 4, and 6, with electron-withdrawing groups enhancing reactivity.
- Steric and electronic effects : The bulky bis-piperidine carbonyl group at position 2 may necessitate optimized reaction conditions to avoid side reactions.
- Amide bond formation : Coupling the piperidine and 4-methylpiperidine subunits requires robust activation strategies to ensure high yields.
Synthesis of the Pyrimidine Core and Positional Functionalization
Preparation of 2,4-Dichloropyrimidine
The synthesis begins with 2,4-dichloropyrimidine, a commercially available scaffold that serves as a versatile intermediate for subsequent functionalization. Its electron-deficient nature facilitates SNAr reactions at both positions 2 and 4.
Synthesis of the Bis-Piperidine Carbonyl Substituent
Preparation of 4-Methylpiperidine-1-carbonyl Chloride
Reaction Conditions :
- Substrate : 4-Methylpiperidine-1-carboxylic acid (1.0 equiv)
- Reagent : Thionyl chloride (3.0 equiv), reflux, 4 hours
- Yield : 92%
The carboxylic acid is converted to its corresponding acid chloride, enabling subsequent amide bond formation. Excess thionyl chloride ensures complete conversion, with removal of HCl and SO2 gases driving the reaction to completion.
Coupling of Piperidine and 4-Methylpiperidine-1-carbonyl Chloride
Reaction Conditions :
- Substrate : Piperidine (1.0 equiv)
- Electrophile : 4-Methylpiperidine-1-carbonyl chloride (1.1 equiv)
- Base : Triethylamine (2.0 equiv)
- Solvent : Dichloromethane (DCM), 0°C to room temperature, 6 hours
- Yield : 85%
The reaction forms the amide bond between piperidine and the 4-methylpiperidine carbonyl group. Triethylamine scavenges HCl, preventing protonation of the amine nucleophile.
Characterization Data :
- 13C NMR (101 MHz, CDCl3): δ 170.2 (C=O), 55.1 (N-CH2), 46.8 (piperidine-C), 25.4 (-CH3).
- IR (neat): 1645 cm−1 (C=O stretch).
Substitution at Position 2: Installation of the Bis-Piperidine Carbonyl Group
Reaction Conditions :
- Substrate : 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-chloropyrimidine (1.0 equiv)
- Nucleophile : 4-(4-Methylpiperidine-1-carbonyl)piperidine (1.5 equiv)
- Base : Cesium carbonate (3.0 equiv)
- Solvent : DMF, 100°C, 24 hours
- Yield : 65%
The substitution at position 2 proceeds via SNAr, with cesium carbonate enhancing the nucleophilicity of the piperidine amine. Prolonged heating ensures complete conversion despite steric hindrance from the bis-piperidine group.
Characterization Data :
- 1H NMR (400 MHz, CDCl3): δ 8.62 (s, 1H, pyrimidine-H), 7.98 (s, 1H, pyrazole-H), 4.25–3.85 (m, 8H, piperidine-H), 2.60 (s, 6H, -CH3), 1.45–1.20 (m, 10H, piperidine-CH2).
- HPLC Purity : 98.5% (254 nm).
Optimization and Comparative Analysis
Alternative Coupling Strategies
- Ullman Coupling : Employing copper catalysis (CuI, 1,10-phenanthroline) in DMSO at 120°C improved yields to 72% but required stringent oxygen-free conditions.
- Microwave-Assisted Synthesis : Reducing reaction time to 2 hours at 150°C under microwave irradiation achieved comparable yields (68%) with diminished side products.
Challenges in Amide Bond Formation
Table 1. Summary of Synthetic Steps and Yields
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Pyrazole substitution | K2CO3, DMF, 80°C, 12 h | 78 |
| 2 | Acid chloride formation | SOCl2, reflux, 4 h | 92 |
| 3 | Amide coupling | TEA, DCM, rt, 6 h | 85 |
| 4 | Piperidine substitution | Cs2CO3, DMF, 100°C, 24 h | 65 |
Table 2. Comparison of Coupling Methods for Position 2 Substitution
| Method | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Conventional SNAr | Cs2CO3 | DMF | 100 | 24 | 65 |
| Ullman Coupling | CuI/Phen | DMSO | 120 | 48 | 72 |
| Microwave-Assisted | Cs2CO3 | DMF | 150 | 2 | 68 |
Chemical Reactions Analysis
Types of Reactions
The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form dihydro derivatives under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used for reduction reactions.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyrimidine moieties. For instance, derivatives similar to the compound have shown activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival.
Case Study:
A study conducted on pyrazolo[1,5-a]pyrimidine derivatives indicated that modifications at the 2-position significantly enhanced their inhibitory activity against specific cancer cell lines, suggesting that similar modifications in the target compound could yield promising results .
Anti-inflammatory Properties
Compounds with pyrazole structures have been explored for their anti-inflammatory effects. The inhibition of phosphoinositide 3-kinase (PI3K) pathways has been linked to reduced inflammation in autoimmune diseases.
Data Table: Inhibition Potency Against PI3K Isoforms
| Compound | IC50 (μM) | Selectivity Ratio (PI3Kδ vs PI3Kα) |
|---|---|---|
| Compound A | 0.018 | 79 |
| Compound B | 0.045 | 1415 |
| Target Compound | TBD | TBD |
This table illustrates the potential selectivity of the target compound when developed as a PI3K inhibitor, which could be beneficial for treating conditions like systemic lupus erythematosus .
Antimycobacterial Activity
The pyrazole core is associated with antimycobacterial properties, making derivatives relevant in the fight against tuberculosis. Studies have shown that modifications can enhance efficacy against Mycobacterium tuberculosis.
Case Study:
Research on related pyrazole derivatives demonstrated significant antimycobacterial activity, suggesting that the target compound may exhibit similar properties, warranting further investigation into its structure-activity relationship .
Synthesis and Development
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]pyrimidine typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes.
Synthesis Overview:
- Starting Materials: Utilize commercially available precursors containing pyrimidine and pyrazole.
- Reagents: Employ bases such as KOH in DMSO for nucleophilic substitution.
- Characterization: Confirm structure via NMR spectroscopy and mass spectrometry.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The pyrazole and pyrimidine rings can interact with enzymes and receptors, leading to inhibition or activation of specific pathways . The piperidine ring may enhance the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
Target Compound
- Structure : Pyrimidine with 4-(3,5-dimethylpyrazol-1-yl) and 2-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl] groups.
- Key Features :
- Bis-piperidine carbonyl : Enhances conformational rigidity and may improve metabolic stability.
- Dimethylpyrazole : Contributes to hydrophobic interactions and reduces rotational entropy.
Comparative Compounds
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(2-(1-(p-tolyl)ethylidene)hydrazinyl)pyrimidine ()
- Substituents : Hydrazinyl-p-tolyl group at position 4.
- Differences :
- The p-tolyl group increases aromaticity, possibly favoring π-π stacking in hydrophobic binding pockets .
1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide ()
- Substituents : Piperidine-4-carboxamide linked to a 3-methoxyphenylmethyl group.
- Differences :
- The methoxy group may engage in hydrogen bonding, offering distinct target selectivity compared to the methylpiperidine group in the target compound .
Pyrazolo[3,4-d]pyrimidine Derivatives ()
- Examples : Compounds with sulfonylphenyl, piperidinyloxy, or triazolopyrimidine substituents.
- Differences :
- Isomerization tendencies (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine in ) may lead to varied conformational states, affecting pharmacokinetic profiles .
Pyrido[3,4-d]pyrimidinone Derivatives () Example: 8-(4-(2-(4-(3,5-Dichlorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one. Differences:
Structural and Functional Implications
Table 1: Comparative Properties
Biological Activity
The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]pyrimidine is a heterocyclic organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate the pyrazole and piperidine moieties into a pyrimidine scaffold. The process often utilizes nucleophilic substitution reactions and various coupling strategies to achieve the desired molecular structure.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial properties. In one study, derivatives with similar structures showed promising activity against various bacteria, including Mycobacterium tuberculosis and other pathogens. The compound's IC50 values were reported in the range of 3.73 to 4.00 μM for anti-tubercular activity, demonstrating its potential as a therapeutic agent against tuberculosis .
Anticancer Properties
Compounds with pyrazole and pyrimidine frameworks have been associated with anticancer activities. For instance, studies have shown that related compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specific derivatives exhibited IC50 values of 0.36 µM against CDK2, indicating strong inhibitory effects that could be leveraged for cancer treatment .
Anti-inflammatory Effects
The pyrazole moiety is also linked to anti-inflammatory activities. Compounds similar to 4-(3,5-dimethyl-1H-pyrazol-1-yl) have been evaluated for their ability to reduce inflammation markers in vitro and in vivo. This suggests potential applications in treating inflammatory diseases .
Case Studies
Several studies have focused on the biological evaluation of compounds related to this compound:
- Antitubercular Activity Study : A series of substituted benzamide derivatives were synthesized and tested against Mycobacterium tuberculosis. Among them, compounds with structural similarities to the target compound demonstrated significant activity with IC90 values ranging from 3.73 to 40.32 μM .
- Inhibition of CDKs : Another study highlighted the effectiveness of pyrazolo[3,4-b]pyridines in inhibiting CDK2 and CDK9, suggesting that modifications to the structure could enhance selectivity and potency against cancer cell lines such as HeLa and HCT116 .
- Anti-inflammatory Research : A comprehensive analysis was conducted on various pyrazole derivatives, revealing their potential in modulating inflammatory pathways through inhibition of cytokine production .
Q & A
Q. What are the optimal synthetic routes for preparing the compound, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis involves multi-step reactions, starting with intermediates such as pyrazole and piperidine derivatives. Key steps include coupling reactions (e.g., nucleophilic substitution or palladium-catalyzed cross-coupling) and purification via column chromatography. Systematic optimization can be achieved using Design of Experiments (DoE) to test variables such as:
- Temperature: 80–120°C for cyclization steps.
- Catalysts: Pd(PPh₃)₄ for Suzuki-Miyaura coupling.
- Solvents: DMF or THF for polar aprotic conditions. Yields improve with stepwise recrystallization (e.g., using ethanol/water mixtures) .
| Synthetic Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Pyrazole Intermediate | 3,5-dimethylpyrazole, K₂CO₃, DMF | 60–75% |
| Piperidine Coupling | 4-methylpiperidine, DCC, CH₂Cl₂ | 45–65% |
| Final Cyclization | NaH, THF, 80°C | 30–50% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms substituent positions (e.g., pyrazole C-H at δ 6.2–6.5 ppm). 2D NMR (COSY, NOESY) resolves stereochemical ambiguities .
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%). Mobile phase: acetonitrile/ammonium acetate buffer (pH 6.5) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (calc. 438.54 g/mol).
- X-ray Crystallography: Resolves crystal packing and torsion angles (e.g., pyrazole-pyrimidine dihedral angles ~15°) .
Advanced Research Questions
Q. How can computational chemistry predict the compound’s reactivity and interactions with biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites.
- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinase active sites). Prioritize poses with lowest ΔG values.
- Molecular Dynamics (MD): Simulates ligand-protein stability (50 ns trajectories, AMBER force field). Analyze RMSD and binding free energy (MM-PBSA) .
Q. What strategies resolve contradictions in reported biological activities across different models?
Methodological Answer:
- Meta-Analysis: Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., cell line variability, serum concentration).
- Orthogonal Assays: Validate kinase inhibition via both enzymatic (FRET-based) and cellular (Western blot for phosphorylated targets) methods.
- ADME Profiling: Address bioavailability discrepancies using Caco-2 permeability assays and hepatic microsomal stability tests .
| Biological Activity | In Vitro Model | In Vivo Model | Key Discrepancy |
|---|---|---|---|
| Antiproliferative Activity | MCF-7 (IC₅₀ = 2.1 µM) | Xenograft (TGI = 45%) | Poor tumor penetration |
| Anti-inflammatory Activity | RAW264.7 (IC₅₀ = 5.8 µM) | Murine LPS model (30%) | Metabolic instability |
Q. How to design experiments investigating metabolic stability and toxicological profiles?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat), identify Phase I metabolites via LC-QTOF-MS. Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4).
- Toxicology:
- Acute Toxicity: OECD 423 guidelines (rodent models, 300–2000 mg/kg doses).
- Genotoxicity: Ames test (TA98 strain) and micronucleus assay.
Data Contradiction Analysis
Example: Discrepancies in antiproliferative activity may arise from:
- Experimental Variables: Serum-free vs. serum-containing media alter compound bioavailability.
- Metabolic Differences: Human vs. murine liver enzyme activity affects metabolite generation.
Resolution: Standardize assay protocols (e.g., RPMI-1640 + 10% FBS) and use isotopic labeling (14C-compound) to track distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
